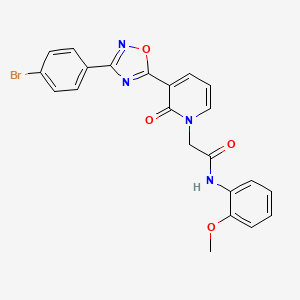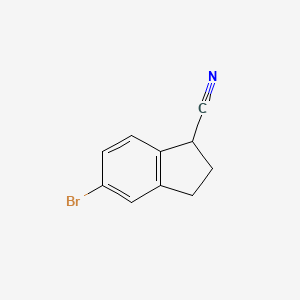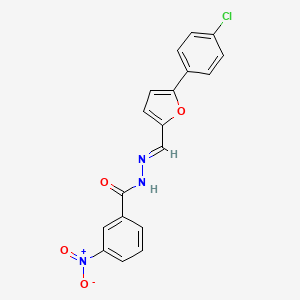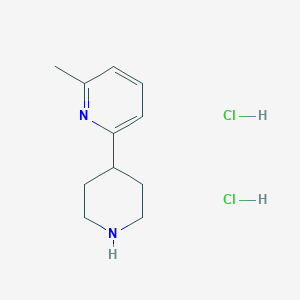![molecular formula C18H12ClF2N3O2S B2768028 N-(4-chloro-2-fluorophenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 912773-93-4](/img/structure/B2768028.png)
N-(4-chloro-2-fluorophenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(4-chloro-2-fluorophenyl)-2-((4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide” is a complex organic molecule. It contains several functional groups including an amide group (-CONH2), a thioether group (-S-), and a pyrazinone group (a six-membered ring containing two nitrogen atoms and one carbonyl group). The molecule also contains two phenyl rings, one of which is substituted with a chlorine atom and a fluorine atom, and the other with a fluorine atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the amide group could be introduced via a reaction with an amine and a carboxylic acid or its derivative. The thioether group could be formed via a nucleophilic substitution reaction involving a suitable alkyl halide and a thiol. The pyrazinone ring could be synthesized via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and aromatic rings. The electron-withdrawing fluorine and chlorine atoms would likely influence the electronic distribution in the phenyl rings, potentially affecting the reactivity of the molecule. The presence of the amide group could result in the formation of hydrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the amide group could undergo hydrolysis in acidic or basic conditions to form a carboxylic acid and an amine. The pyrazinone ring could potentially participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and the ability to form hydrogen bonds could make the compound soluble in polar solvents. The compound’s melting and boiling points would likely be relatively high due to the presence of multiple aromatic rings .科学的研究の応用
Synthesis and Antimicrobial Activity
Compounds structurally related to N-(4-chloro-2-fluorophenyl)-2-((4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide have been synthesized and evaluated for their antimicrobial activity. For example, sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide have been developed and screened against both Gram-negative and Gram-positive bacteria, as well as fungi like Aspergillus niger and Candida albicans. These studies provide insights into the potential use of similar compounds in developing new antimicrobial agents (Badiger, Mulla, Khazi, & Khazi, 2013).
Anticancer Activity
Research into fluoro-substituted compounds, including those with pyrazinone and pyrimidine thione derivatives, has shown anticancer activity against various human cancer cell lines, including lung, breast, and CNS cancer. These findings underscore the potential of fluoro-substituted compounds, related in structure to the queried chemical, in cancer research and therapy. The studies highlight the importance of exploring the anticancer properties of novel synthetic compounds (Hammam et al., 2005).
Anti-inflammatory and Analgesic Activities
Several derivatives structurally similar to the compound have been synthesized and evaluated for their anti-inflammatory and analgesic activities. This research contributes to the understanding of how modifications in chemical structure can influence biological activity and potential therapeutic applications. The synthesis of novel compounds and their evaluation for anti-inflammatory activity illustrates the ongoing search for more effective and safer anti-inflammatory agents (Sunder & Maleraju, 2013).
Antioxidant Activity
The exploration of compounds with antioxidant properties is crucial in combating oxidative stress-related diseases. Novel compounds, including derivatives of the pyrazinone acetamide class, have been synthesized and evaluated for their DPPH radical scavenging activity, demonstrating significant antioxidant capabilities. This line of research is vital in discovering new molecules that could mitigate oxidative damage in biological systems (Nayak et al., 2014).
作用機序
Safety and Hazards
As with any chemical compound, handling “N-(4-chloro-2-fluorophenyl)-2-((4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide” would require appropriate safety precautions. It’s important to use personal protective equipment and follow standard safety procedures when handling chemical substances .
将来の方向性
特性
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF2N3O2S/c19-11-1-6-15(14(21)9-11)23-16(25)10-27-17-18(26)24(8-7-22-17)13-4-2-12(20)3-5-13/h1-9H,10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYTYAGMTGBAQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Methoxy-4-[2-oxo-2-(4-propylphenyl)ethoxy]benzaldehyde](/img/no-structure.png)

![4-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B2767947.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide](/img/structure/B2767948.png)


![4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2767952.png)


![4-{2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2767957.png)
![5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2767959.png)
![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2767963.png)
![[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2767964.png)
![N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2767966.png)
